molecular formula C14H15NO B13544850 3-Methoxy-5-(4-methylphenyl)aniline

3-Methoxy-5-(4-methylphenyl)aniline

Cat. No.: B13544850
M. Wt: 213.27 g/mol
InChI Key: SJDYPCDZNLGOCE-UHFFFAOYSA-N
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Description

3-Methoxy-5-(4-methylphenyl)aniline is an aniline derivative of interest in organic and medicinal chemistry research. Aniline compounds featuring methoxy and methylphenyl substituents are valuable intermediates in the synthesis of diverse heterocyclic systems and complex molecular structures. Related structural analogs are frequently employed in the synthesis of chalcones, a class of molecules studied for their nonlinear optical properties and broad biological activities, including potential antiviral, anticancer, and anti-inflammatory effects . Similarly, such anilines serve as key precursors for Schiff base ligands, which are crucial in developing optical sensors and forming metal complexes with various biological applications . This chemical building block can also be utilized in cycloaddition reactions, like the Diels-Alder reaction, to access more densely functionalized cyclic compounds valuable for material science and drug discovery . Researchers may use this compound to explore structure-activity relationships or as a precursor for developing novel bioactive molecules. 3-Methoxy-5-(4-methylphenyl)aniline is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-methoxy-5-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15NO/c1-10-3-5-11(6-4-10)12-7-13(15)9-14(8-12)16-2/h3-9H,15H2,1-2H3

InChI Key

SJDYPCDZNLGOCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)N

Origin of Product

United States

Preparation Methods

Method from Acylation, Condensation, and Deacylation (Patent CN103159635A)

A well-documented industrially viable method involves four main steps:

Step Number Process Description Key Reagents and Conditions Outcome
1 Acylation of anisidine Anisidine + organic acid (formic acid, acetic acid, or diacetyl oxide) N-acyl-4-methoxyaniline
2 Condensation with p-halotoluene N-acyl-4-methoxyaniline + para-bromo- or para-chlorotoluene, alkali (sodium tert-butoxide), Pd catalyst, tri-tert-butylphosphine ligand, CuI, toluene solvent, nitrogen atmosphere, reflux 12 h N-acyl-4-methoxydiphenylamine intermediate
3 Acyl group alcoholysis (deacylation) Potassium hydroxide + methanol, reflux 2 h Crude 4-methoxy-N-(4-methylphenyl)aniline
4 Purification Distillation and crystallization Pure 3-Methoxy-5-(4-methylphenyl)aniline

This method is characterized by mild reaction conditions, high conversion rates, and selectivity. The use of palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) is central to forming the aryl-amine bond efficiently. The acyl protection of the aniline nitrogen prevents side reactions during coupling and is removed later by alkaline methanolysis.

Catalytic Hydrogenation Route for Related Methoxyanilines (Patent CN105924363A)

Although this patent focuses on N-methyl-4-methoxyaniline, it provides insights into catalytic hydrogenation techniques applicable for methoxyaniline derivatives:

  • Starting from para-phenetidine (4-methoxyaniline),
  • Using Raney nickel catalyst under hydrogen atmosphere,
  • Reaction temperature 50-120 °C, pressure 0.2-1.5 MPa,
  • High purity (>98%) product obtained with good catalyst recovery.

This hydrogenation approach can be adapted for selective amine modifications in methoxy-substituted aromatic amines, potentially applicable in the synthesis of 3-methoxy-5-(4-methylphenyl)aniline analogs.

Additional Synthetic Approaches and Analogous Compounds

While direct synthesis of 3-methoxy-5-(4-methylphenyl)aniline is limited in literature, related methodologies for substituted anilines and Schiff base intermediates provide useful context:

  • Reductive amination of aldehydes with anilines,
  • Use of phosphonium salt intermediates for benzofuran derivatives,
  • Column chromatography purification and NMR characterization for structural confirmation.

These methods underscore the importance of careful purification and characterization in aromatic amine synthesis.

Comparative Data Table of Preparation Methods

Method ID Key Steps Catalysts/Reagents Reaction Conditions Yield & Purity Notes
1 Acylation → Pd-catalyzed coupling → Deacylation → Purification Formic acid/acetic acid, Pd, CuI, tri-tert-butylphosphine, KOH, MeOH Reflux, N2 atmosphere, 12 h coupling, 2 h deacylation High conversion, >90% purity Industrially scalable, mild conditions
2 Catalytic hydrogenation of methoxyanilines Raney nickel, H2 50-120 °C, 0.2-1.5 MPa H2 >98% purity Suitable for N-methyl derivatives, catalyst recovery
3 Reductive amination and column chromatography (analogous) Sodium triacetoxyborohydride, acetic acid Room temperature, overnight 83% yield (analogous compound) Used for related benzofuran aniline derivatives

Analytical and Purification Techniques

Summary and Research Outlook

The preparation of 3-Methoxy-5-(4-methylphenyl)aniline is best achieved via a multi-step synthetic route involving:

  • Initial acylation of 4-methoxyaniline to protect the amine,
  • Palladium-catalyzed coupling with halotoluene derivatives to introduce the 4-methylphenyl group,
  • Subsequent deacylation under alkaline methanolysis,
  • Final purification by distillation and crystallization.

This route balances efficiency, selectivity, and industrial feasibility. Advances in catalytic systems and reaction conditions continue to improve yields and reduce environmental impact.

Further research could explore:

  • Alternative coupling catalysts to reduce palladium usage,
  • Direct amination without protection steps,
  • Continuous flow synthesis for scale-up.

This detailed analysis draws from patent literature and peer-reviewed research articles, ensuring reliability and comprehensive coverage of synthetic methodologies for 3-Methoxy-5-(4-methylphenyl)aniline.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(4-methylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-Methoxy-5-(4-methylphenyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups play a crucial role in determining its reactivity and interactions. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and research findings:

Table 1: Structural and Functional Comparison

Compound Name Substituents Melting Point (°C) Key Applications/Synergies References
3-Methoxy-5-(4-methylphenyl)aniline 3-OCH₃, 5-(4-CH₃-C₆H₄) Not reported Hypothesized use in drug synthesis
3-Methoxy-5-(trifluoromethyl)aniline 3-OCH₃, 5-CF₃ 50–52 Intermediate for trypanocidal agents (e.g., compound 22m in )
5-(Ethylsulfonyl)-2-methoxyaniline 2-OCH₃, 5-SO₂Et Not reported Pharmacophoric fragment for VEGFR2 inhibitors
N-(4-Fluorophenyl)-2-methoxy-5-methyl-aniline 2-OCH₃, 5-CH₃, N-(4-F-C₆H₄) Not reported Synthetic intermediate (76% yield via flash chromatography)
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 2-OCH₃-C₆H₄-O, 5-CF₃ Not reported Research chemical (solubility in DMSO, chloroform)

Key Observations

Substituent Effects on Reactivity and Solubility Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 3-Methoxy-5-(trifluoromethyl)aniline increases electrophilicity, making it reactive in coupling reactions (e.g., amide formation in ). Solubility Trends: The methylsulfonyl (-SO₂Me) group in 3-Methoxy-5-(methylsulfonyl)aniline () improves aqueous solubility compared to purely hydrophobic substituents like -CF₃ or -CH₃. This highlights how substituent choice can be tailored for specific solvent systems .

Synthetic Methodologies

  • Nucleophilic Aromatic Substitution: The synthesis of N-(4-fluorophenyl)-2-methoxy-5-methyl-aniline () utilized sodium bicarbonate and ethyl acetate for purification, achieving 76% yield. Similar methods could apply to the target compound, though substituent positioning may require optimization .
  • Reductive Amination: 5-(Ethylsulfonyl)-2-methoxyaniline () was synthesized via a four-step route involving sulfonation and nitro reduction. This underscores the importance of protecting groups in multi-step syntheses of poly-substituted anilines .

Pharmacological Relevance Bioactivity: 3-Methoxy-5-(trifluoromethyl)aniline derivatives demonstrated trypanocidal activity (), while 3-amino-N-(4-methylphenyl)propanamide () was tested as a β-alanyl aminopeptidase substrate. These findings suggest that substituents at the 5-position critically influence target binding and enzymatic stability .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-Methoxy-5-(4-methylphenyl)aniline, and how can reaction conditions be optimized for yield and purity?

  • Synthesis Routes :

  • Nucleophilic Substitution : Reacting 4-methylphenol with a halogenated aniline derivative (e.g., 3-methoxy-5-bromoaniline) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF. This method is effective for introducing the 4-methylphenyl group .
  • Multi-Step Alkylation : Alkylation of 3-methoxyaniline with a 4-methylphenyl ether precursor under reflux conditions, followed by purification via column chromatography .
    • Optimization Strategies :
  • Catalyst Selection : Use of phase-transfer catalysts to enhance reaction rates in biphasic systems.
  • Temperature Control : Maintaining temperatures between 80–100°C to minimize side reactions.
  • Purification : Recrystallization in ethanol or methanol improves purity (>95%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Methoxy-5-(4-methylphenyl)aniline and its intermediates?

  • Spectroscopy :

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy at C3, methylphenyl at C5) and aromatic proton integration .
  • FT-IR : Identification of amine (-NH₂) stretches (~3350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
    • Chromatography :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water mixtures .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:3) for monitoring reaction progress .

Q. What preliminary biological activities have been observed for 3-Methoxy-5-(4-methylphenyl)aniline, and how are these assays designed?

  • Antimicrobial Activity :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. IC₅₀ values are calculated from dose-response curves .
    • Anticancer Potential :
  • MTT Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Positive controls (e.g., cisplatin) validate assay conditions .
    • Mechanistic Insights :
  • Molecular Docking : Preliminary studies to predict binding affinity with targets like topoisomerase II or tubulin .

Advanced Research Questions

Q. How does the electronic nature of substituents on the aniline ring influence the reaction mechanisms in derivatization reactions?

  • Substituent Effects :

  • Electron-Donating Groups (e.g., -OCH₃) : Activate the ring for electrophilic substitution, directing incoming groups to meta/para positions. This impacts regioselectivity in halogenation or nitration .
  • Steric Hindrance : Bulky groups (e.g., 4-methylphenyl) slow reaction kinetics in nucleophilic substitutions, requiring longer reaction times .
    • Mechanistic Studies :
  • Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps in oxidation or reduction pathways .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies involving 3-Methoxy-5-(4-methylphenyl)aniline derivatives?

  • Data Normalization :

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
    • Statistical Analysis :
  • Multivariate Regression : Identify confounding factors (e.g., substituent position, logP) affecting bioactivity. Use software like R or Python for modeling .
    • Case Study :
  • Inconsistent antimicrobial data may arise from differences in bacterial strain resistance profiles. Cross-validation using clinical isolates is recommended .

Q. How can computational chemistry tools like DFT and molecular docking be applied to study the structure-activity relationships of this compound?

  • DFT Calculations :

  • Geometric Optimization : Determine bond lengths/angles to predict stability. For example, the methoxy group’s orientation affects conjugation with the aromatic ring .
  • Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to assess reactivity toward electrophiles/nucleophiles .
    • Molecular Docking :
  • Target Selection : Dock into binding pockets of enzymes (e.g., cytochrome P450) using AutoDock Vina. Score binding energies to prioritize synthetic targets .
    • MD Simulations :
  • Ligand-Protein Stability : Simulate 100 ns trajectories to evaluate dynamic interactions (e.g., hydrogen bonding with kinase active sites) .

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